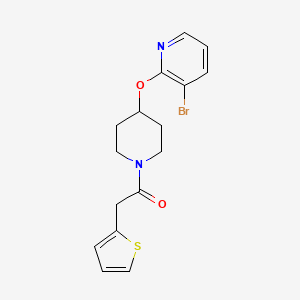

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O2S/c17-14-4-1-7-18-16(14)21-12-5-8-19(9-6-12)15(20)11-13-3-2-10-22-13/h1-4,7,10,12H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKVDSJZAOABKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:

Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 3-bromopyridine.

Etherification: The bromopyridine is then reacted with piperidine to form the 3-bromopyridin-2-yloxy-piperidine intermediate.

Coupling with Thiophene: The final step involves coupling the intermediate with thiophene-2-yl ethanone under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom in the bromopyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine and thiophene moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Piperidine vs. Piperazine Cores

Halogenation Effects

- The 3-bromo-pyridine group in the target compound likely enhances target binding through halogen bonding, similar to bromophenyl derivatives in pyridin-2-ones (e.g., 79.05% antioxidant activity in ) .

- In contrast, trifluoromethyl groups (MK47) introduce strong electron-withdrawing effects, improving metabolic stability .

Thiophene vs. Other Heterocycles

- Thiophene’s electron-rich aromatic system supports π-stacking in receptor binding, as seen in MK89 and MK47 .

- Pyridin-2-one derivatives () replace thiophene with a pyridine ring, reducing antioxidant efficacy (17.55% activity in non-brominated analogues) .

Pharmacological Implications (Inferred)

- Antimicrobial Potential: Thiophene-containing compounds in and show moderate antibacterial effects, implying possible utility against Staphylococcus aureus or Escherichia coli .

Biological Activity

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that combines a bromopyridinyl moiety with a piperidine and thiophene, suggesting diverse interactions with biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential therapeutic applications, including:

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting specific signaling pathways.

2. Antiviral Properties

Some studies suggest that the compound may possess antiviral activity, potentially through the inhibition of viral replication or interference with viral entry into host cells. This activity is attributed to the unique electronic properties of the bromopyridinyl and thiophene groups, which may facilitate interactions with viral proteins .

3. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, indicating potential therapeutic benefits in conditions like arthritis and other inflammatory diseases.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with various molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in tumor growth or viral replication.

- Receptor Binding : It could bind to receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and inflammation.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Anticancer Activity | Antiviral Activity | Reference |

|---|---|---|---|---|

| Compound A | Structure A | High | Moderate | |

| Compound B | Structure B | Moderate | High | |

| This compound | High | Potential |

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Anti-inflammatory Response

Another study assessed the anti-inflammatory effects using a murine model of arthritis. The administration of the compound led to a marked decrease in inflammatory markers and improved clinical scores compared to controls .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis requires multi-step reactions involving nucleophilic substitution and condensation. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Catalysts : Bases like K₂CO₃ or Et₃N facilitate deprotonation in substitution steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is standard for isolating the final product .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR verifies piperidinyl oxygen linkage and thiophene substitution patterns .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 413.05 for C₁₇H₁₈BrN₂O₂S) .

- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodology for SAR:

- Substituent modification : Replace the 3-bromopyridinyl group with chloro/fluoro analogs to assess halogen-dependent activity .

- Piperidine ring alteration : Test 4- vs. 3-substituted piperidines to evaluate steric effects on target binding .

- Thiophene bioisosteres : Swap thiophen-2-yl with furan or pyridine to probe electronic effects .

- In silico docking : Use software like AutoDock to predict binding poses with targets (e.g., kinases, GPCRs) .

Q. How to resolve contradictory bioactivity data across studies?

Contradictions may arise from assay variability or impurities. Mitigation strategies:

- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., dehalogenated derivatives) that skew results .

- Dose-response validation : Repeat experiments with ≥3 biological replicates to confirm EC₅₀ trends .

Q. What methodologies assess the compound’s physicochemical properties for drug development?

Key assessments include:

Q. How can metabolic stability be evaluated in preclinical studies?

Q. What mechanistic studies elucidate the compound’s interaction with acetylcholinesterase?

Q. How to design toxicity profiling experiments?

Q. What computational tools predict off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.